2-{[(3-Hydroxybutyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Hydroxybutyl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a 3-hydroxybutylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxybutyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of a phenol derivative with a suitable amine under controlled conditions. For example, the reaction of 3-hydroxybutylamine with a phenol derivative in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Hydroxybutyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-{[(3-Hydroxybutyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-{[(3-Hydroxybutyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in gene expression, enzyme activity, or cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol: A similar compound with a benzyl group instead of a hydroxybutyl group.
3-chloro-2-{[(2-hydroxybutyl)amino]methyl}phenol: A compound with a chloro substituent instead of a hydroxybutyl group.
Uniqueness
2-{[(3-Hydroxybutyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-hydroxybutylamino group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(3-hydroxybutylamino)methyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-9(13)6-7-12-8-10-4-2-3-5-11(10)14/h2-5,9,12-14H,6-8H2,1H3 |
InChI Key |
JANBQEIRZVHPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.